

Ddr1-IN-6: An In-Depth Technical Guide to its Biological Activity

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Compound of Interest

Compound Name: **Ddr1-IN-6**

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Introduction

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is activated upon binding to collagen. Its involvement in a variety of cellular processes, including proliferation, differentiation, adhesion, migration, and invasion, has implicated it as a key player in various pathological conditions such as cancer and fibrosis. **Ddr1-IN-6** has emerged as a potent and selective inhibitor of DDR1, demonstrating significant potential as a pharmacological tool for studying DDR1-mediated signaling and as a therapeutic candidate. This technical guide provides a comprehensive overview of the biological activity of **Ddr1-IN-6**, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Biological Activity of Ddr1-IN-6

The biological efficacy of **Ddr1-IN-6** has been characterized through a series of in vitro assays, quantifying its inhibitory and cytotoxic effects across various cell lines and conditions.

Parameter	Value	Cell Line / System	Experimental Context	Reference
DDR1 Inhibition (IC50)	9.72 nM	Enzymatic Assay	Direct inhibition of DDR1 kinase activity.	[1][2]
DDR1b (Y513) Auto-phosphorylation Inhibition (IC50)	9.7 nM	Cellular Assay	Inhibition of collagen-induced DDR1 auto-phosphorylation.	[1][2]
Collagen Production Inhibition (IC50)	13 nM	Human Hepatic Stellate Cells (LX-2)	Inhibition of collagen synthesis after 24 hours of treatment.	[1][2]
Cytotoxicity (CC50)	3 μ M	Human Hepatic Stellate Cells (LX-2)	Cytotoxic effect after 72 hours of treatment.	[1][2]
Anti-Proliferation (IC50)	5.7 μ M (3 days)	Primary Tumor Cells (PC-07-0024 PDX)	Inhibition of proliferation in patient-derived xenograft cells.	[1][2]
	2.65 μ M (6 days)		[1][2]	
Anti-Proliferation (IC50)	>30 μ M (3 and 6 days)	Primary Tumor Cells (LU-01-0523 PDX)	Limited anti-proliferative effect in another PDX model.	[1][2]

Mechanism of Action and Signaling Pathways

DDR1 activation by collagen initiates a cascade of downstream signaling events that contribute to various cellular functions. **Ddr1-IN-6** exerts its biological effects by inhibiting the kinase activity of DDR1, thereby blocking these downstream pathways.

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Ddr1-IN-6 inhibits DDR1 autophosphorylation, blocking downstream signaling.
```

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of **Ddr1-IN-6**. These are representative protocols adapted from standard laboratory procedures.

DDR1 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the ability of **Ddr1-IN-6** to inhibit the enzymatic activity of DDR1.

```
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LanthaScreen™ DDR1 kinase inhibition assay.
```

Methodology:

- Reagent Preparation: Prepare serial dilutions of **Ddr1-IN-6** in the appropriate assay buffer. Prepare a mixture of the DDR1 kinase and a europium-labeled anti-tag antibody. Prepare the fluorescently labeled kinase tracer.
- Assay Assembly: In a 384-well plate, add the **Ddr1-IN-6** dilutions. Subsequently, add the DDR1 kinase/antibody mixture. Initiate the binding reaction by adding the kinase tracer.
- Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
- Signal Detection: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader. The FRET signal is generated when the tracer and the antibody are brought into proximity by binding to the kinase.
- Data Analysis: The IC50 value is determined by plotting the TR-FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Collagen-Induced DDR1 Autophosphorylation Assay

This cell-based assay measures the ability of **Ddr1-IN-6** to inhibit the phosphorylation of DDR1 in response to collagen stimulation.

Methodology:

- Cell Culture and Starvation: Plate cells (e.g., U2OS cells overexpressing DDR1) in a suitable culture dish and grow to 80-90% confluence. Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.
- Inhibitor Treatment: Pre-treat the cells with various concentrations of **Ddr1-IN-6** for 1-2 hours.
- Collagen Stimulation: Stimulate the cells with collagen I (e.g., 10 µg/mL) for 90 minutes at 37°C to induce DDR1 autophosphorylation.
- Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-p-DDR1 Y792) and a primary antibody for total DDR1 as a loading control.
- Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities to determine the extent of phosphorylation inhibition.

Cell Viability and Proliferation Assay

This assay assesses the cytotoxic and anti-proliferative effects of **Ddr1-IN-6** on cancer cells.

Methodology:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of **Ddr1-IN-6**.
- Incubation: Incubate the cells for the desired period (e.g., 3 or 6 days).

- Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to the wells, which measures ATP levels as an indicator of cell viability.
- Data Measurement: Measure the luminescence or absorbance using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ or CC₅₀ values by plotting viability against inhibitor concentration.

Clonogenic Survival Assay

This assay evaluates the ability of single cells to survive and form colonies following treatment with **Ddr1-IN-6**, providing insight into its long-term cytotoxic effects.

Methodology:

- Cell Seeding: Plate a low density of single cells in 6-well plates.
- Inhibitor Treatment: Treat the cells with **Ddr1-IN-6** for a defined period (e.g., 24 hours).
- Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Allow the cells to grow for 10-14 days until visible colonies are formed.
- Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain them with crystal violet. Count the number of colonies (typically containing >50 cells).
- Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

3D Collagen Gel Matrix Invasion Assay

This assay mimics the *in vivo* tumor microenvironment to assess the effect of **Ddr1-IN-6** on the invasive potential of cancer cells.

Methodology:

- Spheroid Formation: Generate multicellular tumor spheroids by seeding cells in ultra-low attachment plates.

- Embedding in Collagen: Embed the spheroids in a collagen I gel matrix in a 24-well plate.
- Inhibitor Treatment: Add medium containing different concentrations of **Ddr1-IN-6** on top of the collagen gel.
- Invasion Monitoring: Incubate the plates for several days and monitor the invasion of cells from the spheroid into the surrounding collagen matrix using a microscope.
- Quantification: At the end of the experiment, quantify the area of invasion or the number of invading cells.

Conclusion

Ddr1-IN-6 is a highly potent and selective inhibitor of DDR1, demonstrating significant anti-proliferative and anti-invasive properties in various in vitro models. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting DDR1 with **Ddr1-IN-6** in oncology and other relevant disease areas. The detailed protocols offer a starting point for the design and execution of experiments aimed at elucidating the intricate roles of DDR1 in health and disease.

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References

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- 2. Moving Upwards: A Simple and Flexible In Vitro Three-dimensional Invasion Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ddr1-IN-6: An In-Depth Technical Guide to its Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8248219#ddr1-in-6-biological-activity\]](https://www.benchchem.com/product/b8248219#ddr1-in-6-biological-activity)

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